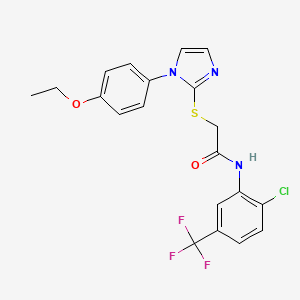
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17ClF3N3O2S and its molecular weight is 455.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H18ClF3N2OS
- Molecular Weight : 450.9 g/mol
- IUPAC Name : this compound
These properties suggest a complex structure that may contribute to its biological efficacy.
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds related to the imidazole and thiazole moieties. For instance, imidazole derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The proposed mechanisms include:
- Inhibition of key enzymes : Compounds similar to this compound may inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and repair .
- Induction of apoptosis : The compound may trigger mitochondrial pathways leading to the release of pro-apoptotic factors, resulting in caspase activation and subsequent cancer cell death .
Case Study: Structure-Activity Relationship (SAR)
A study focusing on similar thiazole derivatives demonstrated that specific substitutions on the phenyl ring significantly enhanced anticancer activity. For example, compounds with electron-donating groups at strategic positions exhibited improved cytotoxicity against human cancer cell lines . This suggests that modifications to the phenyl ring in this compound could similarly enhance its biological activity.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds containing thiazole or imidazole rings often exhibit broad-spectrum antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Summary Table of Biological Activities
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O2S/c1-2-29-15-6-4-14(5-7-15)27-10-9-25-19(27)30-12-18(28)26-17-11-13(20(22,23)24)3-8-16(17)21/h3-11H,2,12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTKGHYXVJTIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













